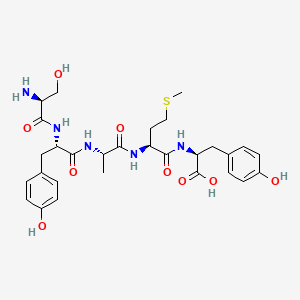

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine

Description

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine (Ser-Tyr-Ala-Met-Tyr) is a synthetic pentapeptide composed of five amino acids: serine (Ser), tyrosine (Tyr), alanine (Ala), methionine (Met), and a terminal tyrosine. Such peptides are often studied for applications in biochemistry, drug development, and material science due to their sequence-specific interactions and stability .

Properties

CAS No. |

920010-03-3 |

|---|---|

Molecular Formula |

C29H39N5O9S |

Molecular Weight |

633.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C29H39N5O9S/c1-16(31-28(41)23(33-26(39)21(30)15-35)13-17-3-7-19(36)8-4-17)25(38)32-22(11-12-44-2)27(40)34-24(29(42)43)14-18-5-9-20(37)10-6-18/h3-10,16,21-24,35-37H,11-15,30H2,1-2H3,(H,31,41)(H,32,38)(H,33,39)(H,34,40)(H,42,43)/t16-,21-,22-,23-,24-/m0/s1 |

InChI Key |

HFNKMVMYUOTSSY-AGIBEUSCSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Biological Activities

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine exhibits several biological activities that make it a candidate for various research applications:

- Antioxidant Activity : The presence of tyrosine in the structure suggests potential roles in antioxidant activity due to its involvement in catecholamine production. This property can help mitigate oxidative stress in biological systems.

- Neurotransmitter Synthesis : Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This makes the peptide significant in studies related to neurobiology and mental health.

- Immune Response Modulation : The peptide may influence immune responses, making it relevant in immunological research.

Nutritional Applications

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine can serve as a source of essential amino acids in nutritional formulations:

- Total Parenteral Nutrition (TPN) : Research indicates that tyrosine peptides like L-alanyl-L-tyrosine are effective sources for intravenous administration during TPN. They enhance plasma tyrosine levels without significant urinary losses, making them suitable for patients requiring nutritional support .

Pharmaceutical Applications

The compound's unique structure and properties allow for potential pharmaceutical applications:

- Drug Design : The structural diversity of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine may be leveraged in drug design, particularly for developing new therapies targeting oxidative stress-related diseases or conditions involving neurotransmitter dysregulation .

Case Study 1: Antioxidant Properties

A study highlighted the antioxidant potential of L-Tyrosine derivatives, showing that compounds with phenolic groups exhibited enhanced antioxidant activity. This suggests that L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine could similarly contribute to antioxidant defenses in biological systems .

Case Study 2: Nutritional Efficacy

Research on L-alanyl-L-tyrosine demonstrated its effectiveness as a source of tyrosine during TPN, where it significantly increased plasma levels without excessive urinary losses. This study reinforces the potential application of similar peptides in clinical nutrition settings .

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ser-Tyr-Ala-Met-Tyr with structurally or functionally related peptides identified in the evidence. Key parameters include molecular weight, sequence features, solubility, stability, and biological relevance.

Table 1: Comparative Analysis of Ser-Tyr-Ala-Met-Tyr and Similar Peptides

Key Findings:

Structural Complexity and Size :

- Ser-Tyr-Ala-Met-Tyr is smaller (~705 g/mol) compared to peptides like N-acetylated derivatives (e.g., 1664.88 g/mol in ) or multi-functional chains (e.g., 1332.55 g/mol in ). Its compact size may enhance membrane permeability but reduce receptor-binding specificity .

Aromatic and Sulfur-Containing Residues :

- The dual Tyr residues contribute to UV absorbance (λ~280 nm), a feature shared with tyrosine-rich peptides like those in and . Methionine’s thioether group increases susceptibility to oxidation, a common issue in peptides like L-Methionine-containing analogs (e.g., 628723-73-9 in ) .

However, its polar Tyr and Ser residues may improve aqueous solubility compared to purely hydrophobic sequences .

Biological Relevance :

- Tyrosine and methionine are critical in signal transduction and metal binding. Peptides like L-Tyrosyl-L-methionyl... in and are studied for hormone-mimetic activity, suggesting Ser-Tyr-Ala-Met-Tyr could have analogous research applications .

Toxicological Considerations :

- While Ser-Tyr-Ala-Met-Tyr’s toxicity is undocumented, related compounds like 3-Methyl-L-tyrosine () highlight the importance of residue-specific safety profiling. Methionine oxidation products (e.g., methionine sulfoxide) may introduce reactive byproducts .

Biological Activity

L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine is a pentapeptide composed of five amino acids: serine, tyrosine, alanine, methionine, and tyrosine. This compound is of interest due to its potential biological activities, particularly in the context of protein synthesis and cellular functions. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

1. Role in Protein Synthesis

Aminoacyl-tRNA synthetases (aaRSs) are critical enzymes that catalyze the attachment of amino acids to their corresponding tRNA molecules, a process essential for protein synthesis. L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine may influence the activity of specific aaRSs related to its constituent amino acids.

- Seryl-tRNA Synthetase (SerRS) : SerRS is crucial for the incorporation of serine into proteins. Studies indicate that SerRS has a unique structure that allows it to catalyze aminoacylation efficiently, particularly in organisms like silkworms where serine is a major component of silk fibroin .

- Tyrosyl-tRNA Synthetase (TyrRS) : TyrRS not only facilitates the incorporation of tyrosine but also has been shown to have noncanonical functions such as actin bundling, which is relevant in neurodegenerative diseases like Charcot-Marie-Tooth disease . This suggests that peptides containing tyrosine may influence cytoskeletal dynamics.

2. Antimicrobial Potential

Recent research has highlighted the potential of targeting aaRSs for antimicrobial therapies. The structural features of aaRSs can be exploited to develop inhibitors that selectively target bacterial enzymes without affecting human counterparts. This opens avenues for peptides like L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine to be investigated as potential antimicrobial agents .

1. Interaction with Cellular Pathways

The biological activity of L-Seryl-L-tyrosyl-L-alanyl-L-methionyl-L-tyrosine may extend beyond protein synthesis. The peptide could interact with various cellular pathways, including those involving oxidative stress response and cellular signaling.

- Oxidative Stress Response : Methionine residues are known to play a role in protecting cells from oxidative damage. This could suggest that the presence of methionine in the peptide may enhance cellular resilience against oxidative stress .

2. Influence on Actin Cytoskeleton

Given the involvement of TyrRS in actin dynamics, peptides that include tyrosine may modulate cytoskeletal organization and cellular morphology. This could have implications for cell migration and communication .

Case Studies and Experimental Data

Research has demonstrated varying effects of amino acid composition on biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.